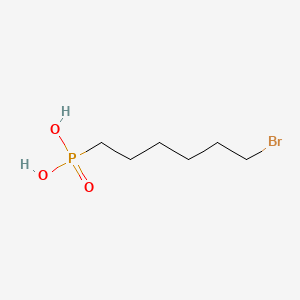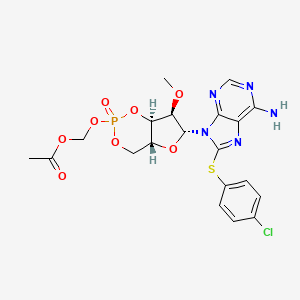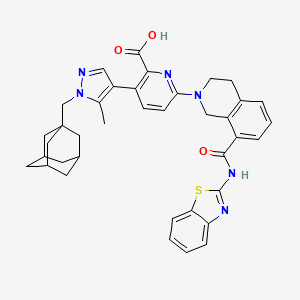
Abeprazan
Übersicht
Beschreibung
Abeprazan, auch bekannt als DWP14012 oder Fexuprazan, ist ein Kalium-kompetitiver Säureblocker. Es wird als potenzielle Alternative zu Protonenpumpenhemmern für die Behandlung von säurebedingten Erkrankungen entwickelt. This compound hemmt das H+, K±ATPase-Enzym durch reversible Kalium-kompetitive ionische Bindung, ohne dass eine Säureaktivierung erforderlich ist .
Wissenschaftliche Forschungsanwendungen
Abeprazan hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um Kalium-kompetitive Säureblocker zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, die mit der Säuresekretion zusammenhängen.
Medizin: Wird als Behandlung für säurebedingte Erkrankungen wie Gastritis und gastroösophageale Refluxkrankheit untersucht.
Industrie: Wird bei der Entwicklung neuer Arzneimittel verwendet und als Referenzverbindung in der Qualitätskontrolle .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das H+, K±ATPase-Enzym hemmt, das für die Säuresekretion im Magen verantwortlich ist. Es bindet reversibel an die Kaliumbindungsstelle des Enzyms und blockiert seine Aktivität, ohne dass eine saure Umgebung zur Aktivierung erforderlich ist. Dieser Mechanismus macht this compound zu einem starken Säureblocker mit einem schnellen Wirkungseintritt .
Wirkmechanismus
Abeprazan exerts its effects by inhibiting the H+, K±ATPase enzyme, which is responsible for acid secretion in the stomach. It binds reversibly to the enzyme’s potassium-binding site, blocking its activity without requiring an acidic environment for activation. This mechanism makes this compound a potent acid blocker with a rapid onset of action .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Fexuprazan inhibits acid generation and secretion in a competitive and reversible manner . It interacts with the proton pump in the stomach, blocking the action of potassium . This interaction results in the suppression of gastric acid, which is crucial in the treatment of GERD .
Cellular Effects
Fexuprazan has a significant impact on various types of cells, particularly the parietal cells in the stomach. By inhibiting the proton pump, Fexuprazan reduces the production of gastric acid, thereby alleviating the symptoms of GERD . It influences cell function by altering the cell signaling pathways involved in acid production .
Molecular Mechanism
The molecular mechanism of Fexuprazan involves its binding to the proton pump in a competitive manner . This binding inhibits the pump, preventing the exchange of hydrogen ions with potassium ions, which is a crucial step in the production of gastric acid . This results in a decrease in gastric acid secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, Fexuprazan has shown to provide rapid, robust, and durable acid suppression . The effects of Fexuprazan are observed quickly after administration and are sustained over time . The drug’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Metabolic Pathways
Fexuprazan, like other P-CABs, has significantly different pharmacodynamic and pharmacokinetic properties than proton pump inhibitors (PPIs) with potential advantages including rapid, robust, and durable acid suppression, lack of CYP2C19 metabolism .
Transport and Distribution
The transport and distribution of Fexuprazan within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for Fexuprazan have not been identified, the drug is known to be distributed throughout the body after oral administration .
Subcellular Localization
The subcellular localization of Fexuprazan is not explicitly known. Given its mechanism of action, it is likely that Fexuprazan localizes to the parietal cells in the stomach where the proton pump is located .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Abeprazan umfasst mehrere Schritte, beginnend mit 2,4-Difluorbenzylamin als Ausgangsstoff. Der Prozess umfasst eine Kondensationsreaktion, Benzyl-Schutz, Cyclisierung unter alkalischen Bedingungen, Methylierung und Entschützung, um das Zielprodukt zu erhalten . Die Reaktionsbedingungen sind im Allgemeinen mild, und der Prozess ist darauf ausgelegt, die Ausbeute zu verbessern und die Produktionskosten zu senken.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Der Prozess gewährleistet eine hohe Reinheit und Konsistenz des Endprodukts und hält strenge Qualitätskontrollmaßnahmen ein .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Abeprazan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Bedingungen variieren je nach spezifischer Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen und pH-Werte .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Vonoprazan: Ein weiterer Kalium-kompetitiver Säureblocker mit einem ähnlichen Wirkmechanismus.
Protonenpumpenhemmer (PPIs): Wie Omeprazol und Esomeprazol, die eine saure Umgebung zur Aktivierung benötigen.
Einzigartigkeit
Abeprazan ist einzigartig in seiner Fähigkeit, die Säuresekretion zu hemmen, ohne dass eine Säureaktivierung erforderlich ist, was es unter bestimmten Bedingungen effektiver macht als herkömmliche Protonenpumpenhemmer. Sein schneller Wirkungseintritt und die reversible Bindung tragen ebenfalls zu seinem unterschiedlichen pharmakologischen Profil bei .
Eigenschaften
IUPAC Name |
1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22/h3-9,11,23H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNXGNDVWVPCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1902954-60-2 | |
| Record name | Abeprazan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902954602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abeprazan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FEXUPRAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE52S2C1QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione](/img/structure/B605026.png)
![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)
![1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B605029.png)




